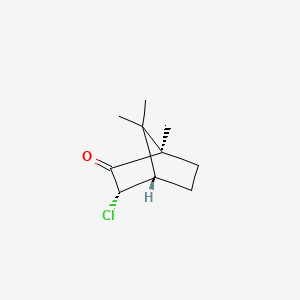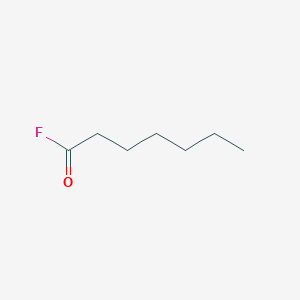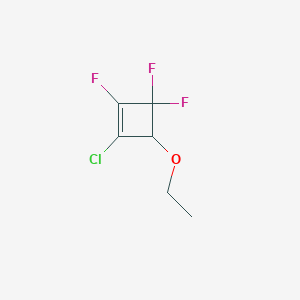
1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene is a fluorinated organic compound with a unique cyclobutene structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-chloro-2,3,3-trifluorocyclobutene with ethyl alcohol in the presence of a base can yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene involves its interaction with molecular targets through its functional groups. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes, receptors, or other biological molecules. The pathways involved may include binding to active sites, altering molecular conformations, or participating in redox reactions.
Comparison with Similar Compounds
1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene can be compared with similar compounds such as:
1-Chloro-4-ethoxy-2,3-difluorobenzene: Similar in structure but with a benzene ring instead of a cyclobutene ring.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains a trifluoromethyl group and an ethoxy group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its cyclobutene ring and the specific arrangement of fluorine atoms, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
699-77-4 |
|---|---|
Molecular Formula |
C6H6ClF3O |
Molecular Weight |
186.56 g/mol |
IUPAC Name |
1-chloro-4-ethoxy-2,3,3-trifluorocyclobutene |
InChI |
InChI=1S/C6H6ClF3O/c1-2-11-5-3(7)4(8)6(5,9)10/h5H,2H2,1H3 |
InChI Key |
PIOKKMZRLLSPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=C(C1(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
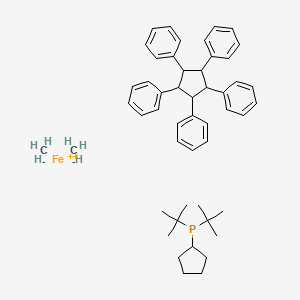
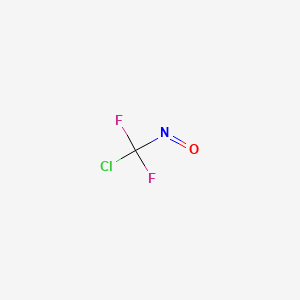
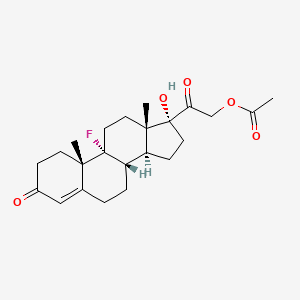
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
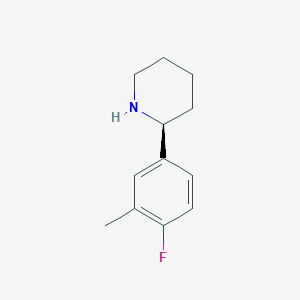
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
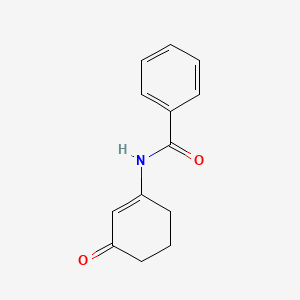
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
